REACTION_SMILES
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[BrH:1].[C:9]([CH:10]=[CH2:11])(=[O:12])[Cl:13].[CH2:25]([Cl:26])[Cl:27].[CH3:21][C:22](=[O:23])[O-:24].[NH2:2][c:3]1[n:4][c:5]([Br:8])[s:6][cH:7]1.[Na+:20].[cH:14]1[cH:15][cH:16][n:17][cH:18][cH:19]1>>[NH:2]([c:3]1[n:4][c:5]([Br:8])[s:6][cH:7]1)[C:9]([CH:10]=[CH2:11])=[O:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1csc(Br)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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C=CC(=O)Nc1csc(Br)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |